
2,3-Dihydro-1H-phosphole
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Description
2,3-Dihydro-1H-phosphole, also known as this compound, is a useful research compound. Its molecular formula is C4H7P and its molecular weight is 86.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 2,3-Dihydro-1H-Phosphole
The synthesis of this compound and its derivatives has been the subject of extensive research. Various methods have been developed to produce these compounds, often involving the use of phosphine oxides or phosphines as starting materials.
Synthetic Routes
- Phosphine Oxide Rearrangement : One efficient method involves the intramolecular addition reaction of vinyllithium to phosphine oxides, leading to the formation of 2,3-dihydro-1H-phosphindole derivatives, which can be further transformed into phosphole derivatives .
- Cyclization Reactions : The cyclization of 2-(phenylphosphanyl)aniline with aldehydes has been reported to yield various substituted 2,3-dihydro-1H-phospholes .
Chemical Properties and Reactivity
2,3-Dihydro-1H-phospholes exhibit interesting photochemical properties. They can undergo UV light-mediated fragmentation to generate reactive phosphoryl species. The reactivity is influenced by the extent of ring strain and substitution patterns on the phosphorus atom .
Building Blocks for Heterocycles
These compounds serve as valuable intermediates in the synthesis of more complex heterocyclic systems. For example, they can be utilized in the preparation of benzoazaphospholes and other nitrogen-containing heterocycles .
Phosphinylation Reactions
The ability of 2,3-dihydro-1H-phospholes to undergo phosphinylation reactions makes them suitable for developing new phosphorus-containing compounds with potential applications in catalysis and material science .
Luminescent Materials
Research indicates that derivatives of this compound can be used as precursors for luminescent dyes. The incorporation of these compounds into polymer matrices has been explored for their potential use in optoelectronic devices .
Photovoltaics
Due to their electronic properties, phosphole derivatives are being investigated as components in organic photovoltaic materials, contributing to the development of more efficient solar cells .
Anticancer Activity
Recent studies have shown that certain this compound derivatives exhibit promising pharmacological activity against cancer cell lines. Their ability to interact with biological targets highlights their potential as therapeutic agents .
Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity, suggesting their utility in developing new antibiotics or antifungal agents .
Case Studies
Study | Findings | Applications |
---|---|---|
Keglevich et al., 2006 | Investigated the photochemical behavior of 2,3-dihydro-1H-phospholes under UV light | Potential use in UV-active materials |
Zhang et al., 2015 | Developed synthetic routes for azaphospholes using 2,3-dihydro-1H-phospholes | Building blocks for advanced materials |
Recent Pharmacological Studies | Showed anticancer properties in specific derivatives | Development of new anticancer drugs |
Properties
CAS No. |
1769-52-4 |
---|---|
Molecular Formula |
C4H7P |
Molecular Weight |
86.07 g/mol |
IUPAC Name |
2,3-dihydro-1H-phosphole |
InChI |
InChI=1S/C4H7P/c1-2-4-5-3-1/h1,3,5H,2,4H2 |
InChI Key |
BESIKFZDYUEIPV-UHFFFAOYSA-N |
SMILES |
C1CPC=C1 |
Canonical SMILES |
C1CPC=C1 |
Key on ui other cas no. |
1769-52-4 |
Synonyms |
2,3-dihydro-1H-phosphole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.